molecular formula C7H8Cl2N2O B13878183 2-(2,6-Dichloropyrimidin-4-yl)propan-2-ol

2-(2,6-Dichloropyrimidin-4-yl)propan-2-ol

Cat. No.: B13878183
M. Wt: 207.05 g/mol
InChI Key: GARARQJTXXWDSK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dichloropyrimidin-4-yl)propan-2-ol typically involves the reaction of 2,6-dichloropyrimidine with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group from acetone replaces one of the chlorine atoms on the pyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichloropyrimidin-4-yl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Substituted pyrimidines with various functional groups.

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or amines.

Scientific Research Applications

2-(2,6-Dichloropyrimidin-4-yl)propan-2-ol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2,6-Dichloropyrimidin-4-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include signal transduction, metabolic regulation, or gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,6-Dichloropyrimidin-4-yl)propan-2-ol is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the propan-2-ol group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable in various applications .

Properties

Molecular Formula

C7H8Cl2N2O

Molecular Weight

207.05 g/mol

IUPAC Name

2-(2,6-dichloropyrimidin-4-yl)propan-2-ol

InChI

InChI=1S/C7H8Cl2N2O/c1-7(2,12)4-3-5(8)11-6(9)10-4/h3,12H,1-2H3

InChI Key

GARARQJTXXWDSK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=NC(=N1)Cl)Cl)O

Origin of Product

United States

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